molecular formula C9H9ClFNO B1351846 3-chloro-N-(3-fluorophenyl)propanamide CAS No. 100638-26-4

3-chloro-N-(3-fluorophenyl)propanamide

Cat. No.: B1351846
CAS No.: 100638-26-4
M. Wt: 201.62 g/mol
InChI Key: NXEZFWIYWQILFE-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-fluorophenyl)propanamide is an organic compound with the molecular formula C(_9)H(_9)ClFNO It is characterized by the presence of a chloro group and a fluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide typically involves the reaction of 3-fluoroaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Fluoroaniline+3-Chloropropionyl chlorideThis compound\text{3-Fluoroaniline} + \text{3-Chloropropionyl chloride} \rightarrow \text{this compound} 3-Fluoroaniline+3-Chloropropionyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce 3-fluoroaniline and 3-chloropropionic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 3-azido-N-(3-fluorophenyl)propanamide or 3-thiocyanato-N-(3-fluorophenyl)propanamide.

    Oxidation Products: 3-Fluorobenzoic acid.

    Reduction Products: 3-Fluoro-N-(3-fluorophenyl)propanamine.

Scientific Research Applications

3-Chloro-N-(3-fluorophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(3-fluorophenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide: Similar structure but with an additional chloro group, which may alter its reactivity and applications.

    3-Fluoro-N-(3-chlorophenyl)propanamide: Lacks the chloro group on the propanamide chain, potentially affecting its chemical behavior.

Uniqueness: 3-Chloro-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-(3-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZFWIYWQILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393605
Record name 3-chloro-N-(3-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100638-26-4
Record name 3-chloro-N-(3-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoroaniline (10 g, 90.00 mmol) in acetone (40 ml) was added pyridine (18 g, 227.56 mmol) and 3-chloropropanoyl chloride (13.73 g, 108.14 mmol) and the reaction was stirred for 3 h at 55° C. The resulting solution was extracted with ethyl acetate (3×50 ml) and the organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 3-chloro-N-(3-fluorophenyl)propanamide as a yellow solid (13.21 g, 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
13.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-fluoroaniline (20 g, 0.180 mol) in dichloromethane (100 mL) was added triethylamine (21.816 g, 0.216 mol) and 3-chloropropanoyl chloride (17.18 mL, 0.180 mol) under cooling condition (0° C.) with constant stirring. Reaction mass was allowed to stir at room temperature for 12 h. The reaction mixture was diluted with water (300 mL) and extracted with dichloromethane (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.51-7.48 (d, J=10.4 Hz, 1H), 7.42 (bs, 1H), 7.29-7.24 (dd, J=14.8 Hz, 8.0 Hz, 1H), 7.15-7.13 (d, J=8.0 Hz, 1H), 6.84-6.81 (t, J=6.8 Hz, 1H), 3.89-3.86 (t, J=6.4 Hz, 2H), 2.83-2.80 (t, J=6.4 Hz, 2H). MS (M+1): 201.9.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.816 g
Type
reactant
Reaction Step One
Quantity
17.18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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